molecular formula C13H7N3O B7904173 3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile CAS No. 52334-91-5

3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile

Cat. No.: B7904173
CAS No.: 52334-91-5
M. Wt: 221.21 g/mol
InChI Key: IWRDDVSHWWYSRO-UHFFFAOYSA-N
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Description

3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile is a heterocyclic compound that features both oxazole and pyridine rings fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-trypanosomal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile typically involves the cyclization of 2-amino-3-pyridinol with various reagents. One common method includes dissolving 2-amino-3-pyridinol in a solvent, adding an alkali, and then dripping a triphosgene organic solution at controlled temperatures. The reaction is carried out for several hours at elevated temperatures, followed by cooling and solid-liquid separation to obtain the desired product .

Industrial Production Methods

For industrial production, the method described above can be scaled up. The use of triphosgene, which is less toxic compared to phosgene, makes the process safer and more environmentally friendly. The reaction conditions are mild, and the organic solvent can be recycled, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile involves its interaction with specific molecular targets. For its anti-trypanosomal activity, the compound has been shown to perturb sphingolipid metabolism, leading to the accumulation of ceramides in Trypanosoma brucei. This disruption in lipid metabolism is believed to be a key factor in its trypanocidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile is unique due to its dual activity against both cancer cells and trypanosomal parasites. Its ability to disrupt sphingolipid metabolism in Trypanosoma brucei sets it apart from other compounds with similar structures .

Properties

IUPAC Name

3-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O/c14-8-9-3-1-4-10(7-9)13-16-12-11(17-13)5-2-6-15-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRDDVSHWWYSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273658
Record name 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-91-5
Record name 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52334-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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